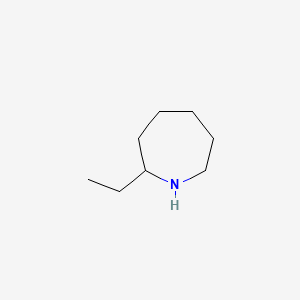

2-Ethylazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azepane-based compounds like 2-Ethylazepane is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds continue to play great synthetic relevance because of their different biological activities .Molecular Structure Analysis

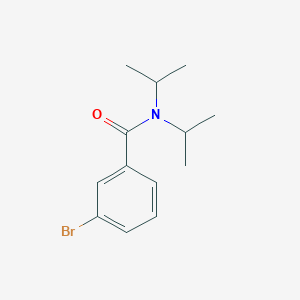

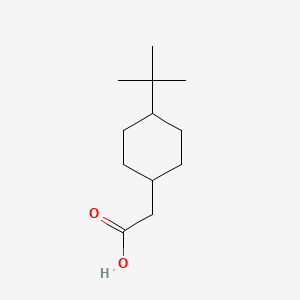

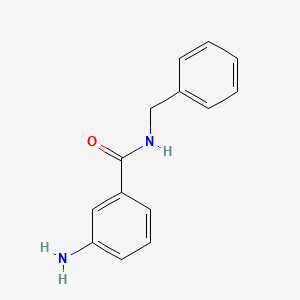

2-Ethylazepane has a seven-membered ring structure where one carbon atom is replaced with a nitrogen atom . The InChI code for 2-Ethylazepane is 1S/C8H17N/c1-2-8-6-4-3-5-7-9-8/h8-9H,2-7H2,1H3 . The Canonical SMILES for 2-Ethylazepane is CCC1CCCCCN1 .Physical And Chemical Properties Analysis

2-Ethylazepane has a molecular weight of 127.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 127.136099547 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 9 .Wissenschaftliche Forschungsanwendungen

1. Polymer Research and Applications

- Poly(2-oxazoline)s as Biomaterials : Poly(2-oxazoline)s, including poly(2-ethyl-2-oxazoline)s, have been extensively studied as biomaterials. These polymers are comparable to poly(ethylene glycol) in their potential applications, offering opportunities for tailored properties suitable for various biomedical applications (Lorson et al., 2018).

- Hydrodynamic Properties of Poly(2-ethyl-2-oxazoline)s : Research on the molecular hydrodynamic characteristics of poly(2-methyl-2-oxazoline)s and poly(2-ethyl-2-oxazoline)s reveals important insights into their behavior in solutions, which is crucial for pharmaceutical and biomedical applications (Grube et al., 2018).

2. Chemical Synthesis and Applications

- Synthesis of Novel Poly(ethylene glycol) Supported Benzazepines : The use of Poly(ethylene glycol) (PEG) in the synthesis of novel benzazepines, with a focus on selectivity influenced by the presence of PEG, demonstrates the versatility of such reactions and the potential applications of the resulting compounds (Ribière et al., 2006).

- Regioselectivity in Cyclization Reactions : A study focusing on the regioselectivity of cyclization reactions involving 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with α-bromoketone sheds light on the structural and chemical behavior of these reactions, crucial for drug development (Perekhoda et al., 2017).

3. Environmental Applications

- Aerobic Biodegradation of 1,2-Dibromoethane in Groundwater : Enhancing the biodegradation of 1,2-dibromoethane in groundwater through the use of ethane or propane and inorganic nutrients offers insights into environmental remediation strategies (Hatzinger et al., 2015).

4. Advanced Material Development

- Synthesis of Copolymers for Material Properties : The synthesis of random and block copolymers, including copolymers of 2-ethyl-2-oxazoline, and the comparison of their physical and mechanical properties demonstrate the potential of these materials in various applications (Fijten et al., 2007).

- Development of Stimulus-responsive Polymers : The design and applications of stimulus-responsive polymers/interfaces consisting of poly(2-oxazoline)-based materials show their potential in biomedical fields such as drug delivery and tissue repairing (Jana & Uchman, 2020).

Zukünftige Richtungen

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

Eigenschaften

IUPAC Name |

2-ethylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-8-6-4-3-5-7-9-8/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNQKEGSBHCDHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402052 |

Source

|

| Record name | 2-ethylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylazepane | |

CAS RN |

80053-54-9 |

Source

|

| Record name | 2-ethylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)